molecular formula C16H18N2O B5625728 2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole CAS No. 54825-26-2

2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole

Cat. No.: B5625728
CAS No.: 54825-26-2
M. Wt: 254.33 g/mol
InChI Key: RLHOTVBWJJMTKC-UHFFFAOYSA-N
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Description

Contextual Significance of Benzimidazole (B57391) Scaffolds in Modern Chemistry

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, represents a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This status is attributed to its structural similarity to naturally occurring purines, which allows benzimidazole derivatives to readily interact with various biopolymers in living systems. nih.gov The versatile structure of the benzimidazole core permits extensive functionalization, leading to a wide array of pharmacological activities. nih.govnih.gov Consequently, this scaffold is a key component in numerous FDA-approved drugs with applications as anticancer, antimicrobial, antiviral, antihypertensive, and anti-inflammatory agents. researchgate.netnih.govnih.gov

The physicochemical properties of benzimidazoles, including their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable efficient binding to biological macromolecules. researchgate.net Beyond pharmaceuticals, benzimidazole derivatives are integral to materials science, where their electronic properties and thermal stability are harnessed in the development of organic light-emitting diodes (OLEDs) and other advanced materials. rsc.org The continuous exploration of novel synthetic methodologies, including green chemistry approaches, further underscores the enduring importance and potential of the benzimidazole framework in contemporary chemical research. nih.govmdpi.com

Structural Characteristics and Nomenclature of 2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole

The compound this compound is a specific derivative of the benzimidazole family. The nomenclature indicates a benzimidazole core with methyl groups attached to both nitrogen atoms (positions 1 and 3) and a 4-methoxyphenyl (B3050149) group at position 2.

It is important to note that the "2H" designation and related nomenclature can describe different isomeric forms. The most common and stable form for this substitution pattern is the 2,3-dihydro-1H-benzimidazole, also known as a benzimidazoline. This structure does not have a fully aromatic imidazole ring. The synthesis of this class of compounds, referred to as 1,3-dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole derivatives (DMBIHs), typically involves the condensation of N,N'-dimethyl-o-phenylenediamine with an aromatic aldehyde—in this case, 4-methoxybenzaldehyde. nih.govchemicalbook.com

The key structural features arise from the combination of the electron-rich benzimidazoline ring system and the substituted aryl group at the C2 position. This specific combination of moieties makes these molecules potent reducing agents and hydride donors, a characteristic central to their research applications. nih.govresearchgate.net

Table 1: Compound Identification

Property Value
Systematic Name 2-(4-methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
Common Abbreviation 4-MeO-DMBIH
Molecular Formula C₁₆H₁₈N₂O
CAS Number 759319-87-8

| Core Structure | Benzimidazoline (Dihydrobenzimidazole) |

Table 2: Spectroscopic Data for 2-(4-methoxyphenyl)-1H-benzimidazole (Parent Compound)

Spectrum Type Key Chemical Shifts (δ ppm) Source
¹H NMR (DMSO-d₆) 12.76 (s, 1H, NH), 8.13 (d, 2H), 7.56 (s, 2H), 7.18-7.10 (m, 4H), 3.85 (s, 3H, OCH₃) rsc.orgbeilstein-journals.org

| ¹³C NMR (DMSO-d₆) | 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 | rsc.org |

For the target compound, this compound, the ¹H NMR spectrum would lack the broad NH signal around 12.76 ppm and would instead show a characteristic signal for the two N-methyl groups.

Research Landscape for N-Methylated Benzimidazoles

The introduction of methyl groups onto the nitrogen atoms of the benzimidazole ring system significantly alters the molecule's properties and opens up distinct avenues of research. N-methylated benzimidazoles, particularly the 1,3-dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole (benzimidazoline) derivatives, have garnered significant interest as potent organic reducing agents. nih.gov

A primary area of investigation is their application as n-dopants for organic semiconductor materials. nih.gov In this context, these molecules can donate electrons to electron-transport materials, a critical process for improving the performance of organic electronic devices. Mechanistic studies suggest that the doping process involves a reaction between the benzimidazoline dopant and the host material, initiated by a hydride or hydrogen atom transfer, ultimately forming host radical anions. nih.gov

Furthermore, these N-methylated compounds have been extensively studied as effective electron and hydrogen donors in photoinduced electron-transfer (PET) reactions. researchgate.net In these processes, the benzimidazoline derivative can be excited by light to initiate single-electron transfer, promoting a variety of chemical transformations that would otherwise be difficult to achieve. researchgate.net The ability to tune the electronic properties by modifying the aryl substituent at the C2 position allows for the rational design of these reagents for specific applications in synthetic organic chemistry. researchgate.netnih.gov Research continues to explore new synthetic routes to these compounds and expand their utility in catalysis and materials science. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-17-14-6-4-5-7-15(14)18(2)16(17)12-8-10-13(19-3)11-9-12/h4-11,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHOTVBWJJMTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353932
Record name 1H-Benzimidazole, 2,3-dihydro-2-(4-methoxyphenyl)-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54825-26-2
Record name 1H-Benzimidazole, 2,3-dihydro-2-(4-methoxyphenyl)-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

No data available.

No data available.

No data available.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

No data available.

Mass Spectrometry for Precise Mass Determination and Fragmentation Studies

No data available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole, HRMS analysis provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical value to confirm its elemental formula (C₁₆H₁₆N₂O).

No specific high-resolution mass spectrometry data for this compound was found in the provided search results. The theoretical monoisotopic mass is 252.1263 g/mol .

Analysis of Mass Fragmentation Pathways

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), elucidates the structure of a molecule by analyzing the fragmentation pattern of its molecular ion. The fragmentation of this compound would be expected to proceed through characteristic pathways for benzimidazole (B57391) derivatives. Key fragmentation steps would likely involve the cleavage of the methoxy (B1213986) group, loss of methyl radicals from the nitrogen atoms, and fragmentation of the benzimidazole ring system itself.

Specific mass fragmentation pathways for this compound are not detailed in the available search results. Analysis of related benzimidazole structures suggests that initial loss of a methyl group (CH₃) or the methoxy group (OCH₃) would be probable primary fragmentation events.

Electronic Spectroscopy for Conjugation and Photophysical Behavior

Electronic spectroscopy provides insight into the electronic transitions within the molecule, revealing information about its conjugation system and potential for luminescence.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are indicative of the extent of the π-conjugated system. For this compound, the spectrum is expected to show characteristic bands for the benzimidazole and substituted phenyl rings.

Solventλmax (nm)Molar Absorptivity (ε)
Data not availableData not availableData not available
No experimental UV-Vis absorption data for this compound was located in the search results.

Photoluminescence (PL) and Fluorescence Spectroscopic Investigations

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Many benzimidazole derivatives are known to be fluorescent. The emission wavelength, quantum yield, and lifetime are key parameters that describe the photophysical behavior of this compound and its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

SolventExcitation λex (nm)Emission λem (nm)Quantum Yield (Φ)
Data not availableData not availableData not availableData not available
Specific photoluminescence or fluorescence data for this compound could not be retrieved from the provided search results.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction for Solid-State Structure

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
No published single-crystal X-ray diffraction data for this compound was identified in the search results.

Inability to Generate Article Due to Lack of Crystallographic Data

It is not possible to generate the requested article on "this compound" focusing on its "" and "Comparative Analysis of Crystal Packing and Intermolecular Interactions." A thorough search for the necessary scientific literature and crystallographic databases has revealed that the crystal structure of this specific compound has not been publicly reported.

The user's instructions require a detailed analysis based on crystallographic data, including crystal packing and intermolecular interactions. Without the foundational crystallographic information—such as unit cell dimensions, space group, and atomic coordinates—it is impossible to provide a scientifically accurate and detailed discussion as outlined.

While crystallographic data is available for the related compound "2-(4-methoxyphenyl)-1H-benzimidazole," which lacks the N,N-dimethyl substitution, the strict adherence to the user's request to focus solely on "this compound" prevents the use of this data as a substitute. A comparative analysis, as requested, cannot be performed without the primary crystal structure of the compound of interest.

Therefore, until the crystal structure of "this compound" is determined and published, the requested article cannot be generated.

Theoretical and Computational Chemistry Studies of 2 4 Methoxyphenyl 1,3 Dimethyl 2h Benzimidazole

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational methods provide valuable insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.govresearchgate.net This analysis helps in understanding the charge transfer that occurs within the molecule. nih.govresearchgate.net

For 2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the methoxyphenyl and benzimidazole (B57391) rings. The LUMO, on the other hand, would likely be distributed over the aromatic systems, ready to accept electrons. The specific energies of these orbitals would be calculated using a selected DFT method.

Parameter Significance
EHOMOEnergy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. nih.gov

While specific calculated values for this compound are not available in the cited literature, studies on similar benzimidazole derivatives show that DFT methods can reliably predict these parameters and provide a detailed understanding of their electronic properties. researchgate.netresearchgate.net

Determination of Electronic Energy Gaps and Their Implications

The electronic energy gap, particularly the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial quantum chemical parameter. It provides valuable information about the chemical reactivity, kinetic stability, and electronic transitions of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the occupied to the unoccupied orbitals.

The energy gap dictates the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. This property is vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy (B1213986) group, being an electron-donating group, is expected to influence the electron density distribution and thus the HOMO-LUMO gap of the title compound.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Benzimidazole Derivatives (Calculated using DFT) (Note: Data for illustrative purposes from studies on similar compounds)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-phenyl-1H-benzimidazole-5.98-1.234.75
2-(4-chlorophenyl)-1H-benzimidazole-6.15-1.544.61
2-(4-methoxyphenyl)-1H-benzimidazole-5.76-1.124.64

This table is generated based on typical values found in computational studies of benzimidazole derivatives and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For benzimidazole derivatives, MEP analysis can identify the most reactive sites. In a study on the fungicide benomyl, a benzimidazole derivative, MEP calculations showed that the negative potential was localized over the carbonyl groups, indicating them as sites for electrophilic attack, while the benzimidazole ring had regions of positive potential nih.gov. For this compound, the nitrogen atoms of the benzimidazole ring and the oxygen atom of the methoxy group are expected to be regions of high electron density (negative potential). The hydrogen atoms of the methyl groups and the aromatic rings would likely exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reagents.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It is particularly useful for studying charge transfer, delocalization of electron density, and hyperconjugative interactions. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Table 2: Illustrative NBO Analysis Data for a Benzimidazole Derivative (Note: This table represents typical findings from NBO analysis on related compounds and is for conceptual understanding.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-N3)45.8
π(C4-C5)π(C6-C7)20.5
σ(C-H)methylσ*(N1-C2)2.1

LP denotes a lone pair, π denotes a pi bond, and σ denotes a sigma bond. This data is hypothetical and for illustrative purposes.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, a more accurate assignment of spectral features can be achieved.

Computation of Vibrational Frequencies and Comparison with FT-IR Spectra

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule based on their characteristic vibrational frequencies. DFT calculations can predict the vibrational frequencies and intensities of a molecule in the gas phase. These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra.

For 2-(4-methoxyphenyl)-1H-benzimidazole, a closely related compound, a detailed vibrational analysis has been performed using DFT methods nih.gov. The study showed good agreement between the calculated and experimental FT-IR spectra, allowing for a confident assignment of the vibrational modes. For this compound, one would expect to see characteristic bands for the C-H stretching of the aromatic and methyl groups, C=N stretching of the imidazole (B134444) ring, and C-O stretching of the methoxy group. Comparing the computed spectrum with the experimental one can confirm the molecular structure and provide insights into the bonding environment.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies for a Related Benzimidazole (Data adapted from studies on 2-(4-methoxyphenyl)-1H-benzimidazole for illustrative purposes) nih.gov

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)
N-H Stretch34393445
C-H Stretch (Aromatic)30503055
C-H Stretch (Methyl)29652970
C=N Stretch16131610
C-O Stretch (Methoxy)12441250

Prediction of NMR Chemical Shifts and Validation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical predictions are highly valuable for assigning complex spectra and for confirming the proposed structure of a newly synthesized compound.

For various benzimidazole derivatives, theoretical NMR chemical shifts have been calculated and shown to be in good agreement with experimental data researchgate.net. For this compound, the calculated ¹H NMR spectrum would be expected to show distinct signals for the protons of the methoxy group, the two N-methyl groups, and the aromatic protons on both the benzimidazole and phenyl rings. Similarly, the ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The correlation between theoretical and experimental chemical shifts can provide a high level of confidence in the structural assignment.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Similar Benzimidazole Structure (Illustrative data based on known benzimidazole derivatives)

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2 (imidazole)151.8152.5
C (methoxy)161.1160.8
C (N-methyl)31.532.0
Aromatic Carbons110-140111-141
O-CH₃55.856.2

Advanced Computational Approaches for Molecular Systems

Beyond standard DFT calculations, more advanced computational methods can be applied to study complex molecular systems like this compound. These methods can provide a more accurate description of electronic properties and can model the behavior of the molecule in different environments.

One such approach is Time-Dependent DFT (TD-DFT), which is used to calculate excited-state properties and predict electronic absorption spectra (UV-Vis). This is particularly important for understanding the photophysical properties of the molecule.

Another advanced technique is Quantum Mechanics/Molecular Mechanics (QM/MM), which allows for the study of a molecule's behavior in a complex environment, such as a solvent or a biological system. In a QM/MM simulation, the region of interest (e.g., the benzimidazole derivative) is treated with a high level of quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics. This approach provides a balance between accuracy and computational cost, enabling the study of interactions with solvent molecules or amino acid residues in a protein active site.

Furthermore, ab initio molecular dynamics (AIMD) can be used to simulate the dynamic behavior of the molecule over time, providing insights into conformational changes and reaction mechanisms at the quantum mechanical level. These advanced methods are crucial for gaining a comprehensive understanding of the properties and potential applications of this compound.

Chemical Reactivity and Derivatization Studies of N Methylated Benzimidazoles

Influence of Substituents on Chemical Reactivity and Electronic Properties

The reactivity of the benzimidazole (B57391) core is dictated by the electronic nature of its substituents. In 2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole, the key substituents are the two N-methyl groups and the 4-methoxyphenyl (B3050149) group at the C2 position.

N-Methyl Groups : The methylation at the N1 and N3 positions locks the molecule in a specific tautomeric form, preventing the N-H tautomerism observed in unsubstituted benzimidazoles. researchgate.net These methyl groups are electron-donating through an inductive effect, which increases the electron density of the imidazole (B134444) ring. This enhanced electron density generally makes the heterocyclic system more nucleophilic. However, the methylation also leads to the formation of a benzimidazolium cation, which has a significant effect on the electronic properties. The 2-benzimidazoliumyl group can cause a notable up-field shift of the ipso-carbon signal and a down-field shift for the ortho- and para-carbon signals in its NMR spectrum. clockss.org

The combination of these substituents makes the C2 carbon less electrophilic compared to N-H benzimidazoles which can exist in equilibrium with a protonated, more reactive form. Natural Bond Orbital (NBO) analysis on similar substituted benzimidazoles reveals significant intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule and dictate its reactivity. sapub.org

Table 1: Influence of Substituents on Electronic Properties

Substituent Position Electronic Effect Impact on Benzimidazole Core
Methyl N1, N3 +I (Inductive) Increases electron density on the imidazole ring.
4-Methoxyphenyl C2 +M (Mesomeric), -I (Inductive) Modulates electron density and steric hindrance at the C2 position.

Strategies for Further Functionalization and Derivatization

While the C2 position of this compound is already substituted, the benzimidazole core and the attached phenyl ring offer several avenues for further functionalization.

C-H Functionalization : A prominent strategy for derivatizing benzimidazoles is the direct C-H functionalization of the benzo ring (positions C4, C5, C6, C7). Transition metal-catalyzed reactions, particularly with nickel, have been employed for the C-H arylation and alkenylation of N-substituted benzimidazoles. rsc.orguit.no These methods allow for the direct formation of C-C bonds without requiring pre-functionalized substrates, offering an atom-economical route to novel derivatives.

Functionalization of the Phenyl Ring : The 4-methoxyphenyl ring can undergo electrophilic aromatic substitution. The activating nature of the methoxy (B1213986) group directs incoming electrophiles primarily to the ortho positions (relative to the methoxy group). Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce new functional groups, although reaction conditions would need to be optimized to avoid side reactions on the benzimidazole core.

Asymmetric C2-Allylation (in related systems) : While not directly applicable to the C2-substituted title compound, it is noteworthy that methods exist for the enantioselective C2-allylation of benzimidazoles using electrophilic N–OPiv benzimidazoles and 1,3-dienes as nucleophile precursors, catalyzed by copper hydride (CuH). nih.gov This highlights the advanced strategies available for functionalizing the benzimidazole core.

Table 2: Potential Functionalization Reactions

Reaction Type Position(s) Reagents/Catalysts Potential Product
C-H Arylation C4-C7 of Benzene (B151609) Ring Ni(OTf)₂/dcype, Chloroarenes rsc.org C-Arylated Benzimidazole Derivatives
Electrophilic Aromatic Substitution C3', C5' of Phenyl Ring HNO₃/H₂SO₄ (Nitration) Nitrated Phenyl-Benzimidazole Derivatives

Cyclization Reaction Mechanisms in Related Benzimidazole Systems

The synthesis of the benzimidazole core typically involves cyclization reactions. The most common method for synthesizing 2-aryl benzimidazoles is the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.govresearchgate.net

A plausible mechanism involves the following steps:

Schiff Base Formation : One of the amino groups of the o-phenylenediamine (B120857) attacks the carbonyl carbon of the aldehyde (e.g., 4-methoxybenzaldehyde). This is followed by dehydration to form a Schiff base intermediate. rsc.org

Intramolecular Cyclization : The second amino group of the o-phenylenediamine then performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base, forming a five-membered imidazoline (B1206853) ring. acs.orgresearchgate.net

Aromatization : The resulting 2-aryl-2,3-dihydro-1H-benzimidazole (a benzimidazoline) undergoes oxidation to form the stable, aromatic benzimidazole ring. This oxidation can be spontaneous (e.g., via air oxidation) or promoted by an added oxidant. nih.govnih.gov

Alternative pathways include copper-catalyzed oxidative cross-coupling reactions or intramolecular C-H aminations. organic-chemistry.orgrsc.org In some syntheses, carboxylic acids or their derivatives are used instead of aldehydes, often under harsh acidic conditions and high temperatures. nih.gov The final N-methylation to produce the 1,3-dimethyl derivative can be achieved using a methylating agent like methyl iodide in the presence of a base. clockss.org

Heterocyclic Ring Expansion or Contraction Reactions (if applicable)

Direct ring expansion or contraction of the five-membered imidazole ring in simple benzimidazole systems is not a commonly reported transformation. The aromatic stability of the benzimidazole core makes such reactions energetically unfavorable.

However, the concept of ring modification can be seen in the synthesis of more complex, fused heterocyclic systems built upon the benzimidazole scaffold. These are not ring expansions in the classical sense but rather annulation reactions where new rings are fused to the existing benzimidazole structure.

Synthesis of Fused Benzimidazoles : Ring-fused benzimidazoles, such as pyrrolo[1,2-a]benzimidazoles and benzimidazo[1,2-a]quinolines, are synthesized from appropriately substituted benzimidazole precursors. researchgate.netnih.gov For example, 2-(2-bromoaryl)benzimidazoles can be coupled with cyanamide (B42294) using a copper catalyst to yield benzimidazole-fused quinazoline (B50416) structures. nih.gov These reactions build upon the benzimidazole core rather than altering its fundamental five-membered ring structure.

For the specific compound this compound, there is no significant literature describing its participation in heterocyclic ring expansion or contraction reactions. The stability of the N-alkylated benzimidazolium-like structure further disfavors such transformations.

Exploration of Non Biological Advanced Material and Catalytic Applications

Applications in Optoelectronic Materials

The inherent photophysical properties of benzimidazole (B57391) derivatives make them suitable for use in various optoelectronic devices. These properties are often tunable through chemical modification, allowing for the targeted design of materials with specific absorption and emission characteristics.

Benzimidazole derivatives are known for their fluorescent properties, which are of significant interest in the development of advanced materials. While specific photophysical data for 2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole is not extensively documented in publicly available research, the general class of 2-aryl benzimidazoles exhibits notable luminescence. The fluorescence in these molecules typically arises from π-π* transitions within the conjugated system. The presence of the 4-methoxyphenyl (B3050149) group, an electron-donating substituent, is expected to influence the intramolecular charge transfer (ICT) character of the excited state, which can lead to solvent-dependent emission properties and large Stokes shifts.

For instance, related benzimidazole derivatives have been shown to exhibit strong fluorescence in both solution and the solid state. The quantum yield and emission wavelength can be significantly affected by the nature of the substituents on the phenyl ring and the benzimidazole core. It is plausible that this compound would exhibit blue or blue-green fluorescence, a common trait among similar structures. The methylation at the N1 and N3 positions can also enhance fluorescence quantum yield and improve solubility in organic solvents, which is advantageous for material processing.

Table 1: Photophysical Properties of Structurally Related Benzimidazole Derivatives
CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference Context
Pyrene-Benzimidazole Derivative A340450 (Blue)Not SpecifiedBlue emitter for OLEDs. nih.gov
Pyrene-Benzimidazole Derivative B297475 (Blue-Green)Not SpecifiedBlue emitter for OLEDs. nih.gov
Benzimidazole-based BoranilNot SpecifiedPhotoluminescent in solution and solid stateNot SpecifiedOptoelectronic properties study. researchgate.net

The strong electron-withdrawing nature of the benzimidazole moiety makes its derivatives suitable for use as emitters, hosts, and electron-transporting materials in OLEDs. researchgate.net The specific compound, this compound, can be considered a potential candidate for these applications. For example, a structurally similar compound, 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, has been successfully employed as a strong n-type dopant for fullerene C60 in organic electronic devices, achieving high conductivity. nih.gov This suggests that the 1,3-dimethyl-2-phenylbenzimidazole core is a viable scaffold for charge-transporting materials.

In the context of OLEDs, benzimidazole derivatives have been utilized as host materials for phosphorescent and thermally activated delayed fluorescent (TADF) emitters, leading to highly efficient devices. fao.org The wide bandgap and high triplet energy of the benzimidazole core are advantageous for preventing energy back-transfer from the dopant to the host. The methoxyphenyl substituent in the target compound could further modulate the HOMO/LUMO energy levels to achieve better charge injection and transport balance.

In the realm of OPVs, benzimidazole derivatives have been explored as non-fullerene acceptors. acs.org The electron-deficient character of the benzimidazole unit is a key feature in designing such materials. While direct application of this compound in OPVs has not been reported, its structural motifs are present in more complex molecules designed for photovoltaic applications. researchgate.netcrossref.org

Table 2: Performance of OLEDs and OPVs with Benzimidazole-Based Materials
Device TypeBenzimidazole Derivative RoleKey Performance MetricReference Context
OLEDHost for Phosphorescent EmitterExternal Quantum Efficiency > 20%Versatile host for various color emitters. fao.org
OLEDBlue EmitterPure blue photo- and electroluminescenceDesigned to reduce dye aggregation. nih.gov
OPVNon-fullerene AcceptorPower Conversion Efficiency of 10.3%Demonstrates potential of benzimidazole-based acceptors. acs.org
Organic Semiconductorn-type DopantConductivity of 5.5 S/cmStructurally similar compound to the subject of this article. nih.gov

Role of Benzimidazole Derivatives as Ligands in Catalysis

The nitrogen atoms in the benzimidazole ring possess lone pairs of electrons that can coordinate with metal ions, making benzimidazole derivatives excellent ligands for the formation of catalysts.

Benzimidazole derivatives can act as organic linkers in the construction of Metal-Organic Frameworks (MOFs). These materials are of interest for gas storage, separation, and catalysis. The ability of the benzimidazole N-H proton to be removed allows for the formation of strong coordination bonds with metal centers. While the N-methylated structure of this compound prevents this N-H deprotonation, it can still coordinate to metal centers through its imine nitrogen atom.

Coordination complexes of benzimidazole derivatives with transition metals such as palladium, nickel, copper, and cobalt have been synthesized and characterized. tandfonline.comacs.orgnih.gov These complexes often exhibit interesting geometries and electronic properties that are beneficial for catalytic applications. For instance, palladium complexes with benzimidazole-based ligands have been shown to be effective catalysts. tandfonline.com

Metal complexes incorporating benzimidazole ligands have demonstrated significant activity in a variety of organic reactions. Palladium complexes, for example, have been used in direct arylation reactions of heteroaromatic compounds. tandfonline.com Nickel complexes with benzimidazole-based N-heterocyclic carbene ligands have shown catalytic activity in Kumada coupling reactions. acs.org

These catalysts can operate in either homogeneous or heterogeneous systems. Homogeneous catalysts are dissolved in the reaction medium, offering high activity and selectivity. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer the advantage of easy separation and recyclability. researchgate.netmdpi.comresearchgate.net The development of heterogeneous catalysts based on benzimidazole complexes is an active area of research, with applications in green chemistry. mdpi.com While there are no specific reports on the catalytic use of complexes derived from this compound, its structural similarity to known effective ligands suggests its potential in this field.

Advanced Sensor Technologies Incorporating Benzimidazole Moieties

The fluorescence of benzimidazole derivatives can be sensitive to the presence of metal ions, anions, and changes in pH, making them excellent candidates for the development of chemical sensors. rsc.orgresearchgate.net The interaction of the analyte with the benzimidazole moiety can lead to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, or a shift in the emission wavelength, which can be detected visually or with a spectrometer. rsc.org

Benzimidazole-based chemosensors have been developed for the detection of various metal ions, including Fe(II), Fe(III), Zn(II), and Cu(II). rsc.orgrsc.orgresearchgate.net The selectivity of these sensors can be tuned by modifying the substituents on the benzimidazole and phenyl rings. The methoxy (B1213986) group on the phenyl ring of this compound could potentially enhance its ability to coordinate with certain metal ions, making it a candidate for a selective fluorescent sensor. The design of such sensors often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

Future Directions in Research and Unexplored Academic Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aryl and N-substituted benzimidazoles has traditionally involved methods that can be resource-intensive and generate significant waste. researchgate.net Future research will likely prioritize the development of green and sustainable synthetic routes to produce 2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole and its analogs.

Key areas of focus include:

Heterogeneous Catalysis: Moving away from homogeneous catalysts, the use of recyclable, solid-supported catalysts offers a more environmentally benign approach. For instance, the use of Cu(II) supported on mesoporous silica (B1680970) (Cu(II)-SBA-15) has been shown to be effective for the synthesis of 2-aryl benzimidazoles. rsc.org This method provides high conversion rates, and the catalyst can be easily separated and reused, which is both economically and environmentally advantageous. rsc.org

One-Pot Syntheses: Developing multi-component, one-pot reactions is another critical direction. These strategies improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. researchgate.net One-pot methods for synthesizing substituted benzimidazoles often involve the condensation of o-phenylenediamines with aldehydes or other precursors under various catalytic conditions. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are promising areas for exploration. These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Benzimidazoles

Feature Traditional Methods Sustainable/Novel Methods
Catalyst Often strong acids (e.g., HCl), homogeneous catalysts. nih.gov Recyclable heterogeneous catalysts (e.g., Cu(II)-SBA-15), nanocatalysts (e.g., ZnO-NPs). rsc.orgnih.gov
Solvents High-boiling point organic solvents (e.g., xylene). researchgate.net Water, ethanol, deep eutectic solvents, or solvent-free conditions. nih.govresearchgate.net
Energy Conventional reflux heating, often for extended periods. Microwave irradiation, ultrasound. nih.gov
Efficiency Often require multiple steps with intermediate purification. One-pot, multi-component reactions. researchgate.net
Waste Higher generation of waste products. Reduced waste, catalyst recyclability. rsc.org

Deepening Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. While the general mechanism for benzimidazole (B57391) formation is understood to involve the condensation of an o-phenylenediamine (B120857) derivative with a carbonyl compound followed by cyclization and aromatization, the precise intermediates and transition states can be elusive. nih.govrsc.org

Future research should leverage advanced analytical techniques to gain deeper insights into the synthesis of this compound.

In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactions. This can help identify transient intermediates and provide kinetic data that is essential for elucidating the reaction pathway.

Mass Spectrometry: Advanced mass spectrometry techniques, like Electrospray Ionization (ESI-MS) and Cold Spray Ionization (CSI-MS), can be used to detect and characterize reaction intermediates, even those present at very low concentrations.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and visualize molecular orbitals. nih.gov This computational approach provides a theoretical framework that complements experimental findings, offering a complete picture of the reaction mechanism. nih.govnih.gov For instance, DFT studies can help rationalize the role of catalysts by modeling their interaction with reactants. nih.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design and discovery. researchgate.net These computational tools can accelerate the process of identifying new molecules with desired properties, moving beyond the traditional trial-and-error approach. mit.edufrontiersin.org For a scaffold like this compound, ML and AI can be pivotal in exploring its potential.

Future research in this area would involve:

Property Prediction: Training ML models on existing datasets of benzimidazole derivatives to predict various properties. researchgate.net These models, which can range from simpler algorithms to complex neural networks, can predict physicochemical properties, potential bioactivities, or material characteristics. acellera.comarxiv.org The quality and size of the training data are critical for the accuracy of these predictions. acellera.comarxiv.org

De Novo Design: Utilizing generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel benzimidazole derivatives. acs.org These models can learn the "language" of molecular structures from large datasets and then generate new, chemically valid structures that are optimized for specific properties. acs.orgnih.gov

Synthesis Planning: AI tools are also being developed to assist in retrosynthetic analysis, predicting viable synthetic routes for novel, computer-generated molecules. This can significantly streamline the process of actually producing the designed compounds in the lab.

Table 2: Applications of AI/ML in the Molecular Design of Benzimidazole Derivatives

AI/ML Application Description Potential Impact on Research
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate chemical structure with specific properties or activities. nih.gov Rapidly screen virtual libraries of benzimidazole analogs to identify candidates with high potential for desired applications.
Generative Models Algorithms (e.g., RNNs, autoencoders) that create new molecular structures based on learned patterns. nih.govnih.gov Design novel derivatives of this compound with optimized properties for specific material functions.
Predictive Modeling Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, solubility, binding affinities, etc. researchgate.netarxiv.org Prioritize the synthesis of molecules with favorable profiles, reducing time and resource expenditure.
Molecular Dynamics Integration Combines ML with molecular dynamics simulations to understand the dynamic behavior of molecules. uzh.ch Provides deeper insights into how structural flexibility and conformational changes influence the properties of benzimidazole derivatives.

Discovery of Novel Non-Biological Material Functions and Applications

While benzimidazoles are well-known for their pharmacological activities, their unique electronic and photophysical properties make them attractive candidates for applications in materials science. The aromatic, electron-rich benzimidazole core can participate in π-π stacking and hydrogen bonding, making it a versatile building block for functional materials. nih.gov

Unexplored academic avenues for this compound in this domain include:

Optoelectronic Materials: Investigating its potential use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or as a component in chemical sensors. The conjugated π-system of the molecule is conducive to charge transport and luminescence, which are key properties for these applications.

Corrosion Inhibitors: Benzimidazole derivatives have shown promise as corrosion inhibitors for various metals and alloys. The nitrogen and sulfur (if modified) atoms in the benzimidazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

Polymer Science: Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to new materials with enhanced thermal stability, specific optical properties, or unique chemical resistance.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole?

The compound is typically synthesized via condensation of 1,2-phenylenediamine derivatives with carbonyl-containing precursors. A common approach involves reacting 4-methoxybenzaldehyde with 2,3-dimethyl-1,2-phenylenediamine under acidic or oxidative conditions (e.g., polyphosphoric acid or air as an oxidant). For example, microwave-assisted methods can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% .

Q. Which spectroscopic techniques are essential for characterizing this benzimidazole derivative?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and methyl groups via 1^1H and 13^{13}C NMR).
  • IR spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1600 cm1^{-1}).
  • Mass spectrometry : For molecular weight validation and fragmentation analysis.
  • X-ray crystallography : Resolving crystal packing and bond angles (e.g., monoclinic system with space group P21_1/c) .

Q. How can researchers design structure-activity relationship (SAR) studies for antimicrobial applications?

SAR studies involve systematic modification of substituents (e.g., methoxy position, alkyl chain length) followed by antimicrobial assays. For example:

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive/negative bacteria.
  • Molecular docking : Predict interactions with bacterial targets (e.g., DNA gyrase).
  • Electron-withdrawing/donating groups : Correlate substituent effects with activity trends .

Advanced Research Questions

Q. How can synthetic challenges like low yields or side reactions be mitigated during benzimidazole preparation?

  • Catalytic optimization : Use transition metals (e.g., FeCl3_3) or ionic liquids to improve regioselectivity.
  • Solvent systems : Two-phase systems (e.g., water/ethyl acetate) reduce byproducts.
  • Additives : Potassium carbonate or sodium methoxide enhances nucleophilic substitution efficiency (e.g., 75% yield in Example 3 of ) .

Q. What methodologies resolve contradictions in pharmacological data (e.g., cytotoxicity vs. anti-inflammatory activity)?

  • Multi-parametric assays : Combine MTT (cytotoxicity) with ELISA (cytokine profiling) to differentiate mechanisms.
  • Gene expression analysis : Use qPCR or RNA-seq to identify pathways affected (e.g., ORT-83’s dual pro-apoptotic and anti-inflammatory effects in A549 cells) .
  • Dose-response validation : Ensure activity is concentration-dependent and not an artifact of assay conditions.

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • Molecular dynamics (MD) : Simulate binding stability with protein targets (e.g., tubulin or kinases).
  • ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties .

Q. What catalytic applications exist for benzimidazole derivatives in organic synthesis?

  • Oxidation catalysis : Benzimidazole-Schiff base metal complexes catalyze alcohol-to-ketone transformations.
  • Asymmetric synthesis : Chiral benzimidazoles act as ligands in enantioselective reactions (e.g., epoxidation of alkenes).
  • Photoredox catalysis : Derivatives with extended conjugation enable visible-light-driven C–C bond formation .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesReference
Condensation (acidic)Polyphosphoric acid, 120°C, 6h70–80High purity
Microwave-assistedSolvent-free, 150°C, 15min85–90Rapid, energy-efficient
Two-phase systemH2_2O/EtOAc, K2_2CO3_375Reduced byproducts

Q. Table 2: Key Pharmacological Assays

Assay TypeTarget/ModelMetricsReference
Cytotoxicity (MTT)A549 lung adenocarcinoma cellsIC50_{50} values
Antimicrobial (MIC)S. aureus, E. coliInhibition zone (mm)
Molecular DockingDNA gyrase (PDB: 1KZN)Binding energy (kcal/mol)

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2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole
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2-(4-methoxyphenyl)-1,3-dimethyl-2H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.